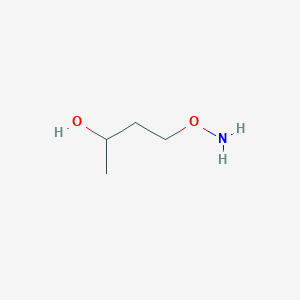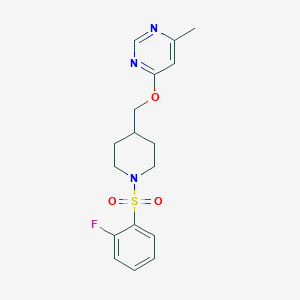
4-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine” is a complex organic molecule. It is related to a class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are widely used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and a piperidine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For instance, the protodeboronation of organoboron compounds is a key step in many synthetic procedures . In addition, the replacement of certain moieties in the molecule can significantly alter its properties .科学的研究の応用
Novel Radiopharmaceutical Development
One notable application involves the development of a novel radiopharmaceutical, "[18F]DASA-23," for measuring pyruvate kinase M2 (PKM2) levels through positron emission tomography (PET). PKM2 plays a critical role in glycolysis, a key process of tumor metabolism, and is preferentially expressed by glioblastoma cells with minimal expression in healthy brain tissue. This makes PKM2 an important biomarker for cancer glycolytic reprogramming. The first evaluation of [18F]DASA-23 in human healthy volunteers and subjects with low-grade (LGG) and high-grade glioma (HGG) demonstrated its potential for non-invasive delineation of LGG and HGG based on aberrantly expressed PKM2, highlighting its significance in oncological research (Patel et al., 2019).
Human Biodistribution and Radiation Dosimetry Studies
Further studies on the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers have been conducted to evaluate its use safely in humans for assessing PKM2 levels. These studies are crucial for understanding the pharmacokinetics and safety profile of such novel compounds before their clinical application. The effective dose estimation and organ uptake data support the continued investigation of [18F]DASA-23 for visualizing intracranial malignancies, providing a foundation for its potential clinical utility (Beinat et al., 2020).
作用機序
Target of Action
A structurally similar compound has been identified as an inhibitor of equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .
Mode of Action
If it acts similarly to the structurally related compound, it may inhibit the function of ents, thereby affecting the transport of nucleosides across cell membranes .
Biochemical Pathways
Ents play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, inhibition of these transporters could potentially impact these pathways.
Result of Action
If it acts as an inhibitor of ents, it could potentially disrupt the transport of nucleosides across cell membranes, affecting nucleotide synthesis and adenosine function .
将来の方向性
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. For instance, further studies could explore its potential as an inhibitor of ENTs , or its potential antimalarial activity . Additionally, further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important leads .
特性
IUPAC Name |
4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-13-10-17(20-12-19-13)24-11-14-6-8-21(9-7-14)25(22,23)16-5-3-2-4-15(16)18/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEMNMDIRLEVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

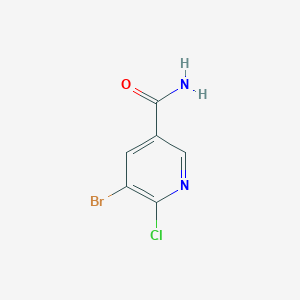
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)
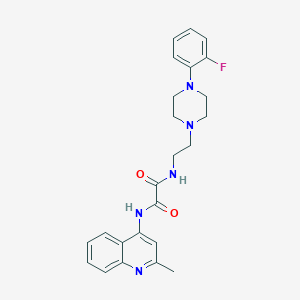
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715272.png)
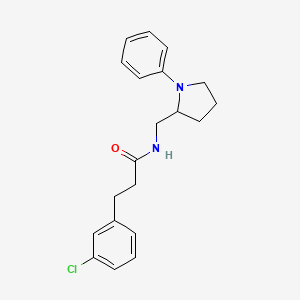

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)
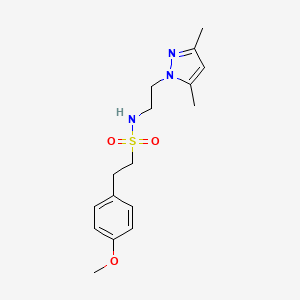
![2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2715281.png)
